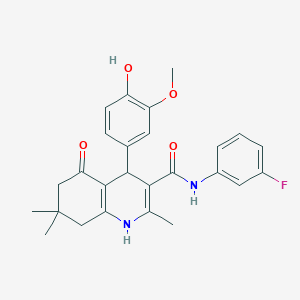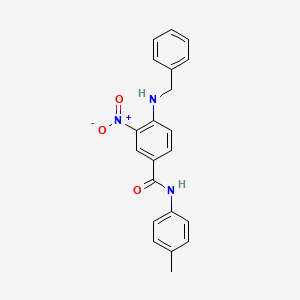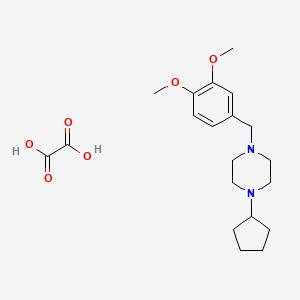![molecular formula C18H16ClNO3 B3940075 4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3940075.png)
4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
Vue d'ensemble
Description
4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid, also known as CP-690,550, is a synthetic small molecule inhibitor of Janus kinase (JAK). JAKs are intracellular enzymes that are involved in the signaling pathways of cytokines and growth factors. CP-690,550 has been studied extensively for its potential therapeutic applications in various diseases, including autoimmune disorders, transplant rejection, and certain cancers.
Mécanisme D'action
4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid inhibits JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By inhibiting JAKs, this compound can block the downstream effects of these signaling pathways, including the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and other disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical studies, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to reduce the number of activated T cells and B cells, which are involved in the immune response. In clinical studies, this compound has been shown to improve disease symptoms in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and handle in the lab. It has also been extensively studied in preclinical and clinical settings, which means that there is a large body of literature available on its effects and potential therapeutic applications. However, this compound also has some limitations. It is a relatively new drug, and there is still much that is not known about its long-term effects. In addition, it is a potent inhibitor of JAK enzymes, which are involved in many different signaling pathways. This means that it may have off-target effects that are not yet fully understood.
Orientations Futures
There are several potential future directions for research on 4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. One area of interest is the development of new JAK inhibitors that are more selective and have fewer off-target effects. Another area of interest is the use of this compound in combination with other drugs, such as biologics, to improve its therapeutic efficacy. Finally, there is interest in studying the long-term effects of this compound on patients with autoimmune disorders and other diseases.
Applications De Recherche Scientifique
4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to be effective in the treatment of various autoimmune disorders, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, it has been studied for its potential use in preventing transplant rejection and treating certain cancers.
Propriétés
IUPAC Name |
4-chloro-6-(naphthalen-1-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-12-8-9-14(18(22)23)15(10-12)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-8,14-15H,9-10H2,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGZCDZIYCVPQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C(CC(C1C(=O)O)C(=O)NC2=CC=CC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-isopropyl-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3939994.png)
![2-[5-(isopropoxymethyl)-2-oxotetrahydro-3-furanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B3940000.png)

![4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3940019.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine oxalate](/img/structure/B3940028.png)
![N-(4-{[4-(4-ethylbenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3940029.png)
![N-(4-{[4-(4-phenylcyclohexyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B3940040.png)

![[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3940053.png)

![N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide](/img/structure/B3940062.png)
![N-(4-bromophenyl)-2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3940071.png)

![2-(benzoylamino)-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B3940083.png)